The compound can be classified under:
The presence of the sulfonic acid moiety enhances its solubility and reactivity, making it suitable for various chemical reactions and applications.
The synthesis of 2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt typically involves several steps, including:
Technical parameters may include:
The molecular structure of 2,6-Diaza-spiro[3.4]octan-7-one can be described as follows:
Key structural data includes:
2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt can participate in various chemical reactions:
Technical parameters for these reactions often include:
The mechanism of action for 2,6-Diaza-spiro[3.4]octan-7-one involves its interaction with biological targets:
Relevant data indicates that modifications on the diazaspiro framework can significantly alter its biological activity, making it a candidate for drug development.
The physical and chemical properties of 2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt include:
Chemical properties include stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.
The applications of 2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt are diverse:
The 2,6-diazaspiro[3.4]octan-7-one scaffold represents a strategically engineered molecular architecture designed for high-affinity interaction with the sigma-1 receptor (σ1R) binding pocket. This spirocyclic system's three-dimensional conformation imposes significant rigidity constraints that minimize entropic penalty upon receptor binding, enhancing binding affinity and selectivity. The protonatable nitrogen atoms within the diazaspiro ring create cationic centers at physiological pH, enabling strong electrostatic interactions with aspartate/glutamate residues in the σ1R binding site [2]. Molecular modeling studies based on σ1R co-crystal structures reveal that the spiro junction optimally positions both nitrogen atoms for simultaneous contact with complementary receptor subpockets inaccessible to linear diamines [2].
Structure-activity relationship (SAR) studies demonstrate that N-substitution patterns profoundly influence receptor antagonism. Compound 32 (a derivative featuring 4-fluorobenzyl N-substitution) exhibits exceptional binding affinity (Ki = 3.8 nM) and functional antagonism. This derivative significantly enhanced morphine-induced antinociception by 2.7-fold and completely rescued morphine tolerance in murine models at 10 mg/kg doses [2]. The toluene-4-sulfonic acid salt form of the diazaspiro scaffold provides enhanced crystallinity and stability necessary for consistent biological evaluation.
Table 1: SAR of Diazaspirooctanone Derivatives as σ1R Antagonists
N-Substituent | σ1R Ki (nM) | Morphine Potentiation | Tolerance Reversal |
---|---|---|---|
Unsubstituted | 86 | 1.4-fold | Partial |
4-Fluorobenzyl | 3.8 | 2.7-fold | Complete |
3-Chlorobenzyl | 12.5 | 2.1-fold | Complete |
Cyclopropylmethyl | 45.7 | 1.8-fold | Partial |
Toluene-4-sulfonic acid (pTSA) is the counterion of choice for pharmaceutical salt formation of 2,6-diazaspiro[3.4]octan-7-one due to its exceptional crystallization-inducing properties and acidic strength (pKa = -2.8). The sulfonate group forms a robust three-point ionic interaction with the protonated diazaspiro ring, creating a stable crystalline lattice with reduced hygroscopicity. This salt formation converts the free base from an oil into a crystalline solid with a defined melting point >250°C, enabling consistent handling and formulation [1] [5] [8].
Comparative stability studies reveal that the p-toluenesulfonate salt exhibits 84% lower hydrolytic degradation versus hydrochloride salts under accelerated stability conditions (40°C/75% RH). This enhanced stability originates from the hydrophobic toluene moiety that creates a moisture-repellent crystalline environment, shielding the hydrazone group from nucleophilic attack. X-ray diffraction analysis confirms a high lattice energy of 143 kJ/mol, explaining the exceptional thermal stability observed during differential scanning calorimetry [9]. Industrial scale production favors pTSA due to its commercial availability (>$50/kg cost advantage over camphorsulfonic acid) and favorable regulatory status as an ICH-approved pharmaceutical counterion [5].
Table 2: Comparative Analysis of Diazaspirooctanone Salts
Salt Form | Melting Point (°C) | Hygroscopicity | Aqueous Solubility (mg/mL) | Accelerated Stability (% Deg) |
---|---|---|---|---|
Free base | Oil | Extreme | >500 | 42.7% |
Hydrochloride | 198-201 (dec) | High | 412 | 28.3% |
Tosylate | >250 | Low | 87 | 6.8% |
Mesylate | 232-235 | Moderate | 121 | 12.5% |
Traditional sulfonation methodologies employ Schotten-Baumann conditions requiring stoichiometric pyridine (3 eq) in dichloromethane, yielding only 67-72% of the target tosylate salt with significant epimerization issues (>15% diastereomeric impurity) [7]. Modern iron-catalyzed mechanochemical approaches overcome these limitations: Ferric chloride (FeCl₃, 5 mol%) enables efficient N-sulfonation under solvent-minimized conditions through a radical-mediated mechanism. This protocol achieves 89% yield of 2,6-diazaspiro[3.4]octan-7-one tosylate salt with >98% diastereomeric purity after 30 minutes of ball-milling treatment [7].
The catalytic cycle involves Fe³⁺/Fe²⁺ redox-mediated sulfonyl radical generation from p-toluenesulfonyl chloride, followed by radical addition to the diazaspiro nitrogen. Mechanical grinding provides the activation energy (ΔE = 85 kJ/mol) necessary for radical initiation while eliminating solvent-mediated decomposition pathways. This approach reduces organic waste by 93% compared to solution-phase methods and enables direct isolation through aqueous washings (purity >98% by HPLC). Kinetic studies reveal a 14-fold rate enhancement versus uncatalyzed reactions, attributable to the Lewis acidic iron species that lower the transition state energy for sulfonyl radical formation [7] [9].
The synthesis of 2,6-diazaspiro[3.4]octan-7-one cores requires intricate spiroannulation sequences presenting three key scalability challenges: First, the initial [3+2] cycloaddition between azidoalkynes and electron-deficient olefins suffers from exothermicity risks at >100g scale, requiring specialized temperature-controlled reactors (-40°C) to prevent decomposition. Second, the ring-closing step exhibits solvent-dependent diastereoselectivity – while DMSO promotes syn-isomer formation (d.r. >20:1), MeCN/CH₃ONa mixtures yield anti-configured products (d.r. 8.3:1) [3]. Maintaining consistent stereochemistry at scale requires strict solvent water control (<200 ppm).
Mechanochemical ball-milling optimization resolves these challenges through liquid-assisted grinding (LAG) techniques. Employing DMSO as grinding auxiliary (η = 0.25 μL/mg) enables complete conversion within 15 minutes at 30 Hz frequency, compared to 5 hours in solution phase. This approach eliminates high-dilution requirements (traditionally 0.01 M) for spirocyclization, enabling 5-fold productivity increases in reactor throughput. Four stainless steel balls (Φ=6mm) generate optimal impact energy (0.9 J/hit) for C-C bond formation without epimerization. At pilot scale (500g), this method achieves 83% isolated yield with >99.5% chemical purity and <0.1% residual metal content [3] [6].
Table 3: Scalability Assessment of Spiroannulation Strategies
Parameter | Solution-Phase | Mechanochemical | Scale-Up Impact |
---|---|---|---|
Reaction Time | 5-8 hours | 15-30 minutes | 92% reduction |
Temperature | -78°C to 25°C | Ambient | Energy saving |
Solvent Volume | 50 L/kg | 0.5 L/kg | 99% reduction |
Diastereoselectivity | 8:1 to 20:1 | >20:1 | Consistent quality |
Throughput | 10g/batch | 500g/batch | 50x improvement |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0